molecular formula C12H17NO2S B11767047 2-Cyclohexylethyl thiazole-4-carboxylate

2-Cyclohexylethyl thiazole-4-carboxylate

Cat. No.: B11767047
M. Wt: 239.34 g/mol
InChI Key: LUYIIKMQWIKKNV-UHFFFAOYSA-N
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Description

2-Cyclohexylethyl thiazole-4-carboxylate is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexylethyl thiazole-4-carboxylate typically involves the reaction of cyclohexylethyl bromide with thiazole-4-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process. Additionally, solvent recovery and recycling methods are employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclohexylethyl thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding thiazolidine derivative.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyclohexylethyl thiazole-4-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.

    Biology: Investigated for its potential as an antimicrobial agent due to the thiazole ring’s known biological activities.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-Cyclohexylethyl thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The cyclohexylethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its target sites.

Comparison with Similar Compounds

    Thiazole-4-carboxylate: Lacks the cyclohexylethyl group, resulting in different chemical and biological properties.

    2-Phenylthiazole-4-carboxylate: Contains a phenyl group instead of a cyclohexylethyl group, leading to variations in its reactivity and applications.

    2-Methylthiazole-4-carboxylate: The presence of a methyl group instead of a cyclohexylethyl group affects its solubility and biological activity.

Uniqueness: 2-Cyclohexylethyl thiazole-4-carboxylate is unique due to the presence of the cyclohexylethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, making it more effective in penetrating cell membranes and interacting with intracellular targets. Additionally, the cyclohexylethyl group can influence the compound’s stability and reactivity, making it a valuable building block for the synthesis of novel thiazole derivatives.

Properties

Molecular Formula

C12H17NO2S

Molecular Weight

239.34 g/mol

IUPAC Name

2-cyclohexylethyl 1,3-thiazole-4-carboxylate

InChI

InChI=1S/C12H17NO2S/c14-12(11-8-16-9-13-11)15-7-6-10-4-2-1-3-5-10/h8-10H,1-7H2

InChI Key

LUYIIKMQWIKKNV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCOC(=O)C2=CSC=N2

Origin of Product

United States

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